molecular formula C6H10S B2666794 (1S,5R)-Bicyclo[3.1.0]hexane-3-thiol CAS No. 2550997-11-8

(1S,5R)-Bicyclo[3.1.0]hexane-3-thiol

Cat. No. B2666794
CAS RN: 2550997-11-8
M. Wt: 114.21
InChI Key: YMGPOMDJLANCPR-FPFOFBBKSA-N
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Description

Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions .


Molecular Structure Analysis

Molecular structure analysis involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Tools like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. It also involves understanding how these properties influence the behavior and uses of the compound .

Scientific Research Applications

Conformational Studies in Molecular Structures

Bicyclo[3.1.0]hexane derivatives, including those with sulfur atoms, have been studied for their unique conformational properties. These structures are used as analogues of nucleoside building blocks and in various other applications, including intermediates in natural compound synthesis and as constituents of bioactive compounds. Their role in locking specific conformations in molecular structures, like GABA units, is of particular interest (Jimeno et al., 2011).

Catalytic and Chemical Transformations

Research has shown that 1,5-enynes can be catalyzed by cationic triphenylphosphinegold(I) complexes to produce bicyclo[3.1.0]hexenes. This transformation is significant due to its tolerance of various substitutions, leading to a wide range of bicyclo[3.1.0]hexane structures (Luzung et al., 2004).

Material Science and Novel Applications

Bicyclo[3.1.0]hexane derivatives have been explored in the synthesis of novel materials. These include studies on siloxanes functionalized with polar groups, indicating potential applications in solvent-free liquid electrolytes due to their amphiphilic nature (Turcan-Trofin et al., 2019).

Biochemical Relevance and Drug Development

The structural uniqueness of bicyclo[3.1.0]hexane derivatives, including those with thiol groups, has been instrumental in drug development and biochemical studies. This includes the investigation of new derivatives of 1,2,4-triazole-3-thiols for potential pharmacological activity, highlighting the broad spectrum of applications in medicinal chemistry (Khilkovets, 2021).

Analytical Chemistry: Probes and Chemosensors

Thiol-reactive probes and chemosensors are crucial in detecting important biological molecules like cysteine and glutathione. Bicyclo[3.1.0]hexane-3-thiol and similar compounds have been studied for their potential in developing such probes, contributing to disease diagnosis and basic research (Peng et al., 2012).

Mechanism of Action

If the compound is biologically active, its mechanism of action would involve how it interacts with biological systems or processes .

Safety and Hazards

This involves understanding the safety measures needed to handle the compound and the potential hazards it could pose. Material Safety Data Sheets (MSDS) are often referred to for this information .

properties

IUPAC Name

(1S,5R)-bicyclo[3.1.0]hexane-3-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10S/c7-6-2-4-1-5(4)3-6/h4-7H,1-3H2/t4-,5+,6?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGPOMDJLANCPR-XEAPYIEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1CC(C2)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]1CC(C2)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,5R)-Bicyclo[3.1.0]hexane-3-thiol

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